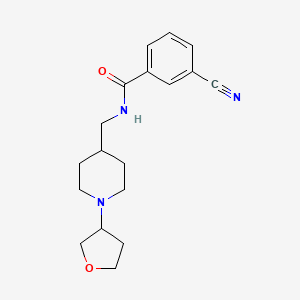

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Description

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a benzamide derivative featuring a piperidine core substituted with a tetrahydrofuran-3-yl group and a benzamide moiety bearing a cyano substituent at the meta position.

Properties

IUPAC Name |

3-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c19-11-15-2-1-3-16(10-15)18(22)20-12-14-4-7-21(8-5-14)17-6-9-23-13-17/h1-3,10,14,17H,4-9,12-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFJFMAGVZNWDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3CCOC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the formation of the tetrahydrofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzamide moiety via amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. Catalysts and solvents are carefully selected to optimize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: : The cyano group can be reduced to form an amine.

Substitution: : The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Formation of a carboxylic acid derivative.

Reduction: : Formation of an amine.

Substitution: : Formation of various substituted benzamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its cyano group and amide functionality make it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide may be used to study protein interactions and enzyme inhibition. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of new pharmaceuticals, particularly those targeting neurological disorders or inflammation.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs include:

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate (): This derivative replaces the THF group with a 4-chlorobenzoyl moiety and lacks the cyano substituent. The chloro groups enhance lipophilicity, while the benzoyl group introduces planar aromaticity, influencing crystal packing via π-π interactions .

The absence of THF eliminates oxygen-mediated hydrogen bonding opportunities .

((S)-N-(tetrahydrofuran-3-yl)benzamide) (): This simpler analog lacks the piperidine backbone and cyano group, highlighting the critical role of the piperidine-THF junction in conferring conformational rigidity to the target compound .

Crystallographic and Conformational Analysis

- Piperidine Ring Conformation : In both the target compound and analogs (e.g., ), the piperidine ring adopts a chair conformation , minimizing steric strain. However, substituents at the 1-position (THF in the target vs. benzoyl in analogs) alter puckering parameters and dihedral angles. For instance, in 4-chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide, the benzoyl and benzamide rings form dihedral angles of 53.9° and 43.7° with the piperidine ring, whereas the THF group in the target compound likely induces a distinct torsional profile .

- Hydrogen Bonding Networks: Analogs with benzoyl groups () form extended sheets via N–H⋯O and C–H⋯O interactions.

Physicochemical Properties

Electronic and Steric Considerations

- This contrasts with the electron-donating methyl or chloro groups in analogs, which may prioritize hydrophobic interactions .

- THF vs. Benzoyl : The THF substituent introduces an oxygen atom capable of forming hydrogen bonds, unlike the benzoyl group’s aromatic system. This difference could modulate bioavailability, as THF’s ether oxygen may improve water solubility relative to halogenated analogs .

Biological Activity

3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential applications in medicine.

Chemical Structure and Properties

The chemical structure of 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 272.35 g/mol

- IUPAC Name : 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide

Research indicates that compounds similar to 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide often interact with various biological targets, including:

- Histone Methyltransferases (HMTs) : Compounds with similar structures have shown to inhibit HMTs, which are crucial for epigenetic regulation and gene expression .

- Cell Cycle Regulation : Some derivatives induce cell cycle arrest, particularly in cancer cells, leading to apoptosis. This effect has been observed in studies involving various cancer cell lines .

Efficacy in Research Studies

Several studies have highlighted the biological activity of related compounds, providing insights into the potential efficacy of 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide:

Table 1: Summary of Biological Activities

Case Study 1: Antifungal Activity Against C. auris

In a study focusing on antifungal activity, derivatives similar to 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide were tested against Candida auris. The results indicated significant antifungal properties with MIC values ranging from 0.24 to 0.97 μg/mL, demonstrating the compound's potential as a therapeutic agent against resistant fungal strains .

Case Study 2: Anticancer Properties

Another investigation assessed the anticancer properties of related compounds on the MDA-MB-231 triple-negative breast cancer cell line. The study found that these compounds exhibited strong inhibitory effects on cell proliferation with an IC value of approximately 0.126 μM, suggesting a promising avenue for breast cancer treatment .

Safety and Toxicity Profile

The safety profile of compounds similar to 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide has been evaluated in various studies, showing no acute toxicity at high doses (up to 2000 mg/kg in animal models) . This favorable safety profile enhances the compound's potential for further development.

Q & A

Q. What are the optimal synthetic routes for 3-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves coupling a benzamide derivative with a functionalized piperidine-tetrahydrofuran intermediate. Key steps include:

- Coupling Agents: Use HBTU or BOP with triethylamine (EtN) in THF for amide bond formation, as demonstrated in analogous syntheses (e.g., yields up to 61% for structurally similar compounds) .

- Solvent Optimization: THF enhances solubility of intermediates, but DCM or DMF may improve reaction rates in sterically hindered systems .

- Purification: Silica gel chromatography (eluent: chloroform/methanol gradients) resolves impurities, while recrystallization from ethanol/THF mixtures improves purity .

Q. How is the compound characterized to confirm structural integrity?

Methodological Answer:

- NMR Spectroscopy: H and C NMR identify key functional groups (e.g., cyano at ~110–120 ppm in C NMR, piperidine protons at 2.5–3.5 ppm in H NMR) .

- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., [M+H]) should match the theoretical molecular weight (CHNO: 337.4 g/mol). Discrepancies >2 Da suggest impurities or incorrect adducts .

- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with calculated values (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzamide ring) affect biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR): Replace the cyano group with nitro or trifluoromethyl groups to assess potency changes. For example, trifluoromethyl analogs show enhanced metabolic stability in related compounds .

- In Vitro Testing: Use enzyme inhibition assays (e.g., kinase or protease targets) with IC measurements. Compare results to controls like 3-cyano derivatives to quantify activity shifts .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity changes when modifying the benzamide moiety .

Q. How can contradictory solubility data from different studies be resolved?

Methodological Answer:

- Solvent Screening: Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. For example, DMSO solubility >10 mM is typical, but aggregation in aqueous buffers may require sonication or co-solvents (e.g., 5% PEG-400) .

- Dynamic Light Scattering (DLS): Detect nanoparticle formation in aqueous solutions, which may falsely indicate low solubility .

- HPLC-UV Validation: Quantify dissolved compound using a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to avoid interference from aggregates .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

Methodological Answer:

- Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., acyl chloride formation) to prevent diastereomer formation .

- Catalyst Screening: Use Pd/C or Ni catalysts for selective reductions, minimizing over-reduction of the cyano group .

- Continuous Flow Reactors: Improve mixing and heat dissipation, reducing side reactions (e.g., epimerization) observed in batch syntheses .

Data Contradiction Analysis

Q. How should discrepancies in reported IC50_{50}50 values for kinase inhibition be addressed?

Methodological Answer:

- Assay Standardization: Re-test activity under uniform conditions (e.g., ATP concentration = 10 µM, pH 7.4) to eliminate protocol variability .

- Orthogonal Assays: Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream target phosphorylation .

- Meta-Analysis: Compare data across >3 independent studies; outliers may arise from compound degradation (e.g., hydrolysis of the cyano group in PBS) .

Experimental Design

Q. How to design an in vivo pharmacokinetic study for this compound?

Methodological Answer:

- Dosing: Administer 10 mg/kg IV and oral doses to rodents; collect plasma at 0.5, 2, 6, 12, and 24 hours .

- Analytical Method: Use LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL. Internal standards (e.g., deuterated analogs) improve accuracy .

- Parameter Calculation: Calculate AUC, C, and t using non-compartmental analysis (Phoenix WinNonlin) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.